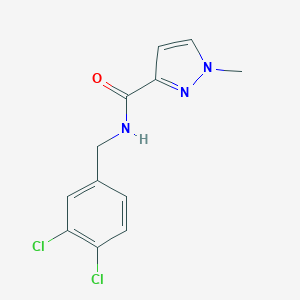
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFMP belongs to the class of pyrazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to activate the opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine, and its mechanisms of action are well understood. However, there are also some limitations associated with 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of novel analogs of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide with improved bioavailability and reduced cytotoxicity. Another potential direction is the study of the potential antitumor activity of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of cancer. Further studies are also needed to elucidate the exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide and its potential applications in the treatment of inflammatory diseases and pain. Additionally, the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer detection and treatment monitoring should be explored.
Méthodes De Synthèse
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methylphenyl hydrazine with 4-chloro-3-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. Another method involves the reaction of 4-fluoro-2-methylphenyl hydrazine with ethyl 4-chloro-3-oxobutanoate in the presence of triethylamine, followed by the hydrolysis of the ester group with sodium hydroxide to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Propriétés
Nom du produit |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C11H9ClFN3O |
Poids moléculaire |
253.66 g/mol |
Nom IUPAC |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3O/c1-6-4-7(13)2-3-9(6)15-11(17)10-8(12)5-14-16-10/h2-5H,1H3,(H,14,16)(H,15,17) |
Clé InChI |
CCSKFBCFPWHSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)




![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)